molecular formula C17H16N4O4S B11027391 methyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11027391
M. Wt: 372.4 g/mol
InChI Key: LFTPEMCSXXGTIA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a quinazolinone moiety, a thiazole ring, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazolinone and thiazole intermediates are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the quinazolinone moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and ester functionalities, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the sulfur atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and quinazolinone rings.

    Reduction: Reduced forms of the quinazolinone and ester groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, methyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, and other proteins. The quinazolinone moiety can act as a pharmacophore, binding to active sites of enzymes or receptors, while the thiazole ring can enhance binding affinity and specificity. The ester group may facilitate cellular uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of a quinazolinone moiety, a thiazole ring, and a carboxylate ester group. This combination provides a distinct set of chemical and biological properties, making it more versatile and potentially more effective in various applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 4-methyl-2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-10-14(16(24)25-2)26-17(19-10)20-13(22)7-8-21-9-18-12-6-4-3-5-11(12)15(21)23/h3-6,9H,7-8H2,1-2H3,(H,19,20,22)

InChI Key

LFTPEMCSXXGTIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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